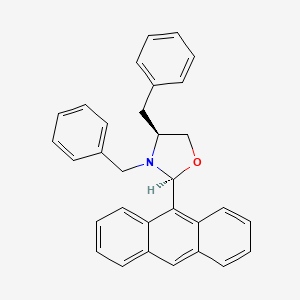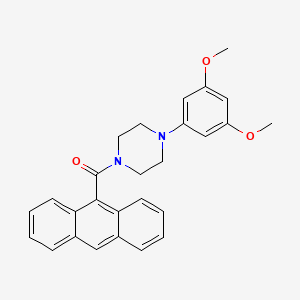
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Anthracenylcarbonyl Group: This step might involve the acylation of the piperazine core with 9-anthracenylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: The final step could involve a nucleophilic substitution reaction where the piperazine derivative reacts with 3,5-dimethoxybenzyl chloride.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenyl group, leading to the formation of quinones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, piperazine derivatives are known for their activity against parasitic infections. This compound might be investigated for similar activities or other biological effects.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic groups.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological activity. Generally, piperazine derivatives can act on neurotransmitter receptors, ion channels, or enzymes. The anthracenyl and dimethoxyphenyl groups might enhance its binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-: Similar structure but lacks the dimethoxy groups.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-methoxyphenyl)-: Similar but with only one methoxy group.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,4-dimethoxyphenyl)-: Similar but with methoxy groups in different positions.
Uniqueness
The presence of both anthracenyl and 3,5-dimethoxyphenyl groups makes Piperazine, 1-(9-anthracenylcarbonyl)-4-(3,5-dimethoxyphenyl)- unique. These groups might confer distinct chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.
Propriétés
Numéro CAS |
647854-30-6 |
|---|---|
Formule moléculaire |
C27H26N2O3 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
anthracen-9-yl-[4-(3,5-dimethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H26N2O3/c1-31-22-16-21(17-23(18-22)32-2)28-11-13-29(14-12-28)27(30)26-24-9-5-3-7-19(24)15-20-8-4-6-10-25(20)26/h3-10,15-18H,11-14H2,1-2H3 |
Clé InChI |
LIBDGXWWOWDHDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
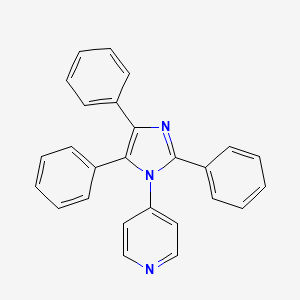
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
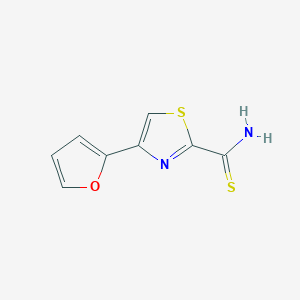
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
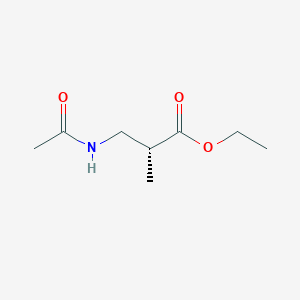
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
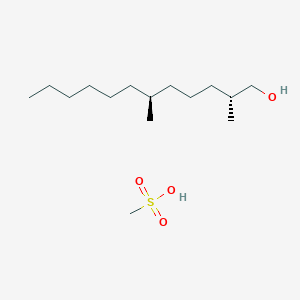
![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
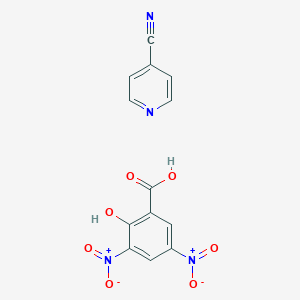
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
